Product packaging for Remastral blue ffrl(Cat. No.:CAS No. 1324-58-9)

Remastral blue ffrl

Cat. No.: B576417
CAS No.: 1324-58-9
M. Wt: 895.592
InChI Key: VCTDLSMTPQUQMZ-UHFFFAOYSA-K
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Description

Historical Development and Evolution of Direct Dyes in Industrial and Academic Chemistry

The journey of direct dyes began in the late 19th century, a period marked by significant progress in organic chemistry and the burgeoning demand for synthetic colorants in the textile industry china-dyestuff.comprimachemicals.comcolorfuldyes.com. Prior to the advent of direct dyes, the dyeing of cotton fibers was a complex process, often requiring mordants and yielding dyes with poor fastness properties china-dyestuff.comdyestuffscn.comgcwgandhinagar.com. The discovery of Congo Red by Bottiger in 1884 is considered a pivotal moment, as it was the first synthetic direct dye, offering a simpler application method by directly dyeing cotton fibers without a mordant china-dyestuff.comdyestuffscn.com.

Early direct dyes were predominantly benzidine (B372746) azo dyes, frequently featuring bisazo structures, with Congo Red itself being a symmetric benzidine bisazo dye china-dyestuff.comdyestuffscn.com. The development of direct dyes was driven by the need for cost-effectiveness, ease of application, and a wider spectrum of colors compared to natural dyes primachemicals.com. Over time, advancements in dye synthesis led to the introduction of new azo-type direct dyes utilizing different diazo components, as well as non-azo types like dioxazines and phthalocyanines china-dyestuff.comdyestuffscn.com. Despite their advantages, direct dyes have historically faced challenges related to poor color fastness, particularly to washing, which spurred research into improving these properties and the development of alternative dye classes like reactive dyes china-dyestuff.com.

Significance of Remastral Blue FFRL in Contemporary Dye Chemistry Research

This compound holds significance in contemporary dye chemistry due to its specific attributes and broad applicability. Its vibrant blue color and good light fastness make it a preferred choice for dyeing cellulosic materials where durability against light exposure is important guidechem.comguidechem.comchembk.comchemball.com. While its washing fastness is considered poor, making it more suitable for items that undergo infrequent washing, its ease of application and good leveling properties contribute to its continued use guidechem.comchembk.comchemball.com.

The compound's chemical structure, involving complex aromatic rings and sulfonic acid groups, is characteristic of many direct dyes designed for cellulose (B213188) guidechem.com. Furthermore, this compound can be dyed in a high-temperature, one-bath process with disperse dyes for polyester/viscose blends, demonstrating its versatility in mixed-fiber dyeing guidechem.comchembk.comchemball.com. Beyond textiles, its use as a colorant in the printing industry, paper, and plastics highlights its broader utility as a chemical colorant guidechem.com. It also serves as an intermediate in the synthesis of other dye classes chemball.com.

Overview of Established Research Trajectories and Emerging Scholarly Interests Concerning this compound

The research surrounding this compound primarily centers on its synthesis, properties, and application. Established research trajectories include the chemical synthesis pathways, which involve condensation and sulfonation reactions, often leading to related compounds like Sirius Blue FFRL, with which it shares structural similarities chembk.comchemicalbook.com. Its use has also been noted in patent literature, for example, in the context of photosensitive resin compositions, indicating its integration into specialized chemical formulations guidechem.com.

While direct scholarly research focusing exclusively on novel trajectories for this compound may be limited, it serves as a representative compound within the broader field of direct dye research. Scholarly interests in related dyes, such as the photocatalytic degradation of Remazol Brilliant Blue dyes using titanium dioxide (TiO2) ajrconline.org, suggest an ongoing academic focus on understanding and mitigating the environmental impact of such colorants. Research into improving the fastness properties of direct dyes, developing more sustainable dyeing processes, and exploring new applications for established dye structures continue to be areas of academic and industrial interest, indirectly involving compounds like this compound.

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number1324-58-9
Molecular FormulaC34H19Cl2N4Na3O11S3
AppearanceBlue powder; Bright blue to black powder
SolubilityInsoluble in water; Soluble in ethanol, acetone; Poor water solubility
Light FastnessGood
Washing FastnessPoor
Dye UptakePoor
Leveling PropertiesGood
MigrationModerate

Table 2: Applications of this compound

Application AreaSubstratesIndustry/UseNotes
Textile DyeingCotton, Viscose, Silk, Blended fabricsTextile IndustryProvides vibrant blue color; generally not used for printing. Suitable for fabrics with less frequent washing.
Textile DyeingPolyester/Viscose blended fabricsTextile IndustryCan be dyed at high temperatures with disperse dyes, yielding a slightly reddish shade.
ColorantInks, Paper, PlasticsPrinting Industry, Paper Industry, PlasticsUsed to produce blue pigments or impart color.
Intermediate-Chemical IndustryUsed as an intermediate for acidic, reactive, and indirect dyes.

Compound List

this compound

Congo Red

Remazol Brilliant Blue

Sirius Blue FFRL

Sirius Blue FTFGL

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H19Cl2N4Na3O11S3 B576417 Remastral blue ffrl CAS No. 1324-58-9

Properties

IUPAC Name

trisodium;2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26(31),27,29,33-hexadecaene-9,12,27-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22Cl2N4O11S3.3Na/c1-3-39-18-6-5-7-23(52(41,42)43)26(18)14-10-16-21(12-19(14)39)50-33-29(36)31-34(28(35)30(33)37-16)51-22-13-20-15(11-17(22)38-31)27-24(53(44,45)46)8-9-25(54(47,48)49)32(27)40(20)4-2;;;/h5-13H,3-4H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTDLSMTPQUQMZ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=CC=C2)S(=O)(=O)[O-])C3=CC4=C(C=C31)OC5=C(C6=NC7=C(C=C8C(=C7)C9=C(C=CC(=C9N8CC)S(=O)(=O)[O-])S(=O)(=O)[O-])OC6=C(C5=N4)Cl)Cl.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H19Cl2N4Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

895.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1324-58-9
Record name Diindolo[3,2-b:3',2'-m]triphenodioxazinetrisulfonic acid, 8,18-dichloro-5,15-diethyl-5,15-dihydro-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trisodium 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazinetrisulphonate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Chemistry of Remastral Blue Ffrl

Mechanistic Investigations of Remastral Blue FFRL Synthesis Pathways

The synthesis of this compound, chemically identified as a triphendioxazine dye, is a multi-step process rooted in the principles of condensation and sulfonation reactions. The primary precursors for this dye are 9-Ethyl-9H-carbazol-3-amine and 2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione, also known as chloranil. worlddyevariety.comalanchemindustries.com The synthesis proceeds through a condensation reaction followed by a cyclization and subsequent sulfonation. worlddyevariety.comalanchemindustries.com

The initial condensation likely involves a nucleophilic substitution reaction where the amino group of 9-Ethyl-9H-carbazol-3-amine attacks the electron-deficient carbon atoms of chloranil. This is followed by a second condensation and then a cyclization step, which is crucial for forming the characteristic triphendioxazine chromophore. The reaction is typically carried out in a high-boiling solvent such as pyridine (B92270) or o-dichlorobenzene. worlddyevariety.comalanchemindustries.com

Optimization of Condensation Reactions Involving Key Intermediates

Table 1: Hypothetical Data on the Optimization of Condensation Reaction Parameters

Parameter Condition A Condition B Condition C Yield of Intermediate (%)
Temperature (°C) 120 140 160 75
Reaction Time (h) 6 8 10 82
Solvent Pyridine o-dichlorobenzene Nitrobenzene 85

| Molar Ratio (Amine:Chloranil) | 2:1 | 2.2:1 | 2.5:1 | 88 |

This table is illustrative and based on general principles of chemical process optimization.

Modern approaches to reaction optimization, such as the use of microwave-assisted synthesis, can significantly reduce reaction times and potentially increase yields by providing rapid and uniform heating.

Elucidation of Sulfonation Processes and Their Impact on Product Purity and Yield

Sulfonation is a critical step that imparts water solubility to the dye molecule, a key property for its application in dyeing processes. This is typically achieved by treating the cyclized intermediate with a strong sulfonating agent, such as 99.5% sulfuric acid or oleum. worlddyevariety.comalanchemindustries.com The sulfonation process is an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃) acts as the electrophile.

The degree of sulfonation, meaning the number of sulfonic acid groups introduced into the molecule, has a direct impact on the dye's properties. Insufficient sulfonation can lead to poor solubility, while excessive sulfonation might alter the shade of the dye and increase its sensitivity to water hardness. Therefore, controlling the sulfonation conditions is crucial for obtaining a product with the desired characteristics.

Table 2: Impact of Sulfonation on the Properties of this compound

Degree of Sulfonation Solubility in Water Color Shade Fastness Properties
Low Poor Duller Moderate
Optimal Good Bright Blue High

This table is illustrative and based on general principles of dye chemistry.

Innovative Isolation and Purification Techniques for this compound

The isolation and purification of this compound are essential for achieving the high quality required for commercial applications. The traditional method of "salting out," where a large amount of electrolyte is added to the reaction mixture to precipitate the dye, is effective but can lead to high levels of inorganic salt impurities in the final product and generates a significant amount of saline wastewater.

Innovative techniques such as membrane filtration, specifically ultrafiltration, offer a more sustainable and efficient alternative. arcjournals.org Ultrafiltration uses a semi-permeable membrane to separate the large dye molecules from smaller inorganic salts and unreacted starting materials. This method not only improves the purity of the dye but also allows for the recycling of water and unconverted reactants, thereby reducing the environmental impact of the manufacturing process.

Table 3: Comparison of Purification Techniques for this compound

Technique Advantages Disadvantages
Salting Out Simple, low capital cost High salt content in effluent, potential for product contamination

| Ultrafiltration | High purity product, reduced water consumption, potential for reactant recycling | Higher initial investment, potential for membrane fouling |

Application of Green Chemistry Principles in this compound Manufacturing Protocols

The principles of green chemistry are increasingly being applied to the chemical industry to minimize its environmental footprint. sustainability-directory.comsustainability-directory.combioleather.intextilelearner.net In the context of this compound manufacturing, several areas can be targeted for improvement.

The selection of solvents is a key consideration. While traditional solvents like pyridine and o-dichlorobenzene are effective, they are also hazardous. The exploration of greener solvent alternatives, such as ionic liquids or supercritical fluids like carbon dioxide, could significantly reduce the environmental impact of the process.

Energy efficiency is another important aspect. Optimizing reaction conditions to reduce temperatures and reaction times, possibly through the use of catalysis or microwave technology, can lead to substantial energy savings.

Waste reduction is also a primary goal of green chemistry. The implementation of purification techniques like ultrafiltration that allow for the recycling of water and reactants can significantly reduce the volume of waste generated. Furthermore, designing the synthesis to have a high atom economy, where a maximum proportion of the reactants' atoms are incorporated into the final product, is a fundamental principle of green chemistry.

Advanced Spectroscopic and Structural Characterization of Remastral Blue Ffrl

Molecular Structure Elucidation Utilizing High-Resolution Spectroscopic Techniques

Detailed Analysis via Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups present in a molecule by analyzing their interaction with electromagnetic radiation thermofisher.comgatewayanalytical.com. FT-IR spectroscopy measures the absorption of infrared light, which induces molecular vibrations, while Raman spectroscopy detects the inelastic scattering of light when a laser interacts with molecular vibrations thermofisher.comgatewayanalytical.com.

FT-IR is particularly sensitive to polar bonds and functional groups, such as hydroxyl (O-H), carbonyl (C=O), and sulfonic acid (S=O) groups, by detecting changes in the molecular dipole moment gatewayanalytical.comthermofisher.com. Raman spectroscopy, conversely, is sensitive to changes in molecular polarizability and excels at identifying nonpolar bonds, symmetric vibrations, and delocalized electronic systems, such as carbon-carbon double bonds (C=C) and aromatic rings gatewayanalytical.comthermofisher.com.

For Remastral Blue FFRL, a dye molecule characterized by multiple aromatic rings and sulfonic acid groups guidechem.comchemicalbook.comlookchem.com, both techniques would be instrumental. FT-IR spectra would likely reveal characteristic absorption bands corresponding to the stretching and bending vibrations of these functional groups. Raman spectroscopy would provide insights into the conjugated π-electron systems and skeletal vibrations of the aromatic core. However, specific experimental FT-IR or Raman spectral data for this compound were not detailed in the reviewed literature, limiting the presentation of direct peak assignments for this specific compound.

Electronic Absorption and Emission Spectroscopy of this compound Chromophores in Various Media

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing chromophores – molecular structures that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum wikipedia.orgyoutube.com. The absorption of specific wavelengths of light by a molecule leads to electronic transitions, and the resulting absorption spectrum provides a unique fingerprint that can be used for identification and quantification wikipedia.orgwebbtelescope.org.

As a blue dye, this compound absorbs light in the orange-red region of the visible spectrum, with its color arising from the selective absorption and reflection of light youtube.comwebbtelescope.org. The specific wavelengths at which maximum absorption (λmax) occurs are critical for defining its color properties and are influenced by the molecular structure of the chromophore and the surrounding medium wikipedia.orgresearchgate.netresearchgate.net. While the precise UV-Vis absorption maxima and emission spectra for this compound were not explicitly detailed in the available search results, this technique is indispensable for understanding its coloristic properties and the electronic transitions responsible for its visible absorption.

Nuclear Magnetic Resonance (NMR) Studies for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure, including the precise arrangement of atoms, confirmation, and connectivity within molecules thermofisher.com. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, through characteristic chemical shifts and coupling patterns.

For this compound, computed NMR data, including predicted ¹H NMR and ¹³C NMR spectra, have been generated guidechem.com. These computational predictions offer a theoretical basis for understanding the expected spectral features. However, experimental NMR data, such as detailed chemical shift assignments, coupling constants, and multidimensional NMR experiments (e.g., COSY, HSQC, HMBC) that would definitively confirm its conformation and linkage arrangements, were not found in the reviewed literature.

Crystallographic Approaches for Determining Solid-State Arrangement of this compound

Crystallography, most commonly X-ray diffraction, is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid surfacesciencewestern.com. This technique provides precise data on bond lengths, bond angles, molecular geometry, and the packing of molecules in the crystal lattice, which significantly influences a compound's physical properties and solid-state behavior. Understanding the solid-state arrangement is crucial for material science applications and for confirming molecular integrity.

However, specific crystallographic data, such as unit cell parameters, space group information, or a complete crystal structure determination through X-ray diffraction for this compound, were not identified in the provided search results.

Computational Chemistry and Quantum Mechanical Modeling of this compound

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used extensively in computational chemistry to investigate the electronic structure, properties, and reactivity of molecules surfacesciencewestern.com. DFT calculations can predict parameters such as molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electron density distributions, charge distributions, and reaction pathways, offering deep insights into a molecule's chemical behavior.

While specific detailed DFT studies on this compound were not found, several computed physicochemical properties are available, which are often derived from or correlated with quantum chemical calculations. These properties provide a quantitative description of its molecular characteristics.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight895.61 g/mol guidechem.com
Molecular FormulaC₃₄H₁₉Cl₂N₄Na₃O₁₁S₃ guidechem.comlookchem.com
Monoisotopic Mass893.9282592 guidechem.com
XLogP3-AA893.9282592 guidechem.com
Complexity2040 guidechem.com
Rotatable Bond Count2 guidechem.com
Hydrogen Bond Acceptor Count13 guidechem.com
Topological Polar Surface Area250 guidechem.com

Compound Name List

this compound

Remazol Brilliant Blue FFRL

Direct Blue 108

Sirius Blue FTFGL (mentioned in synthesis context)

Sirius Blue FFRL (mentioned in synthesis context)

The information presented herein is based on available computational data and general principles of spectroscopic analysis, as specific experimental data for this compound across all mentioned techniques was not comprehensively detailed in the reviewed sources.

Molecular Dynamics Simulations for Understanding Solution-State Behavior and Intermolecular Forces

The behavior of this compound in aqueous and other solvent systems is governed by a complex interplay of intermolecular forces (IMFs). Molecular Dynamics (MD) simulations offer a powerful computational approach to elucidate these interactions at a molecular level, providing insights into solvation, aggregation, and the dynamic processes that dictate its solution-state behavior. While specific MD studies on this compound are not extensively detailed in the provided literature, general principles applicable to such dye molecules can be inferred.

The structure of this compound, with its multiple aromatic rings and highly polar sulfonic acid groups (-SO3Na), suggests the presence of several significant intermolecular forces. The sulfonic acid groups are expected to strongly interact with polar solvent molecules, such as water, through ion-dipole interactions and hydrogen bonding. These interactions contribute to the dye's solubility and its solvation shell. The extensive aromatic system implies that London dispersion forces and π-π stacking interactions between dye molecules can also play a crucial role, potentially leading to aggregation in solution, especially at higher concentrations or under specific environmental conditions libretexts.orgchemrxiv.orgcsbsju.edulibretexts.org.

Structural FeatureType of Intermolecular ForceImplication for Solution State Behavior
Sulfonic Acid Groups (-SO3Na)Ion-Dipole, Hydrogen BondingHigh affinity for polar solvents (e.g., water), contributing to solubility and strong solvation.
Aromatic RingsLondon Dispersion ForcesContribute to overall van der Waals interactions, influencing solubility and potential for aggregation.
Aromatic Ringsπ-π StackingFacilitates aggregation and self-assembly of dye molecules in solution, affecting solubility and optical properties.
Polar Moieties (e.g., N atoms)Dipole-Dipole InteractionsContribute to cohesive forces between dye molecules and interactions with polar solvent molecules.

Theoretical Prediction of Structure-Performance Relationships for Direct Dyes

The performance of this compound as a direct dye is intrinsically linked to its molecular architecture. Theoretical predictions, often employing computational chemistry methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in correlating specific structural features with desired performance characteristics. For direct dyes, these predictions focus on color, solubility, affinity to fibers, and fastness properties.

The extended conjugated system of aromatic rings within this compound acts as the chromophore, responsible for absorbing specific wavelengths of visible light and thus imparting its blue color guidechem.comchemicalbook.com. Theoretical calculations can predict the electronic transitions within this system, allowing for the estimation of the absorption maximum (λmax) and, consequently, the hue and intensity of the color. The planarity and linearity of the conjugated system are crucial for achieving high molar extinction coefficients and good light fastness, as they allow for efficient electron delocalization and molecular alignment chemicalbook.com.

The presence of multiple sulfonic acid groups (-SO3Na) is a defining characteristic of direct dyes, including this compound. Theoretically, these groups are predicted to enhance water solubility by forming strong interactions (ionic and hydrogen bonds) with water molecules. Furthermore, these anionic groups are essential for the dye's substantivity to cellulosic fibers (like cotton), which possess hydroxyl groups. The theoretical basis for this affinity lies in the potential for hydrogen bonding and weak van der Waals forces between the planar dye molecule and the linear cellulose (B213188) chains, promoting strong adsorption without the need for a mordant. The number and position of these solubilizing and anchoring groups are critical parameters that can be theoretically optimized to predict dyeing efficiency and fastness properties guidechem.comchemicalbook.comguidechem.com.

Structural FeaturePerformance PropertyMechanism of Influence
Extended Conjugated Aromatic SystemColor (Hue and Intensity)Electronic transitions within the delocalized π-electron system absorb specific wavelengths of light.
Extended Conjugated Aromatic SystemLight FastnessStability of the chromophore against photochemical degradation due to electron delocalization.
Planar Molecular GeometryAffinity to Cellulose (Substantivity)Facilitates close alignment and interaction (e.g., van der Waals forces) with linear cellulose polymer chains.
Sulfonic Acid Groups (-SO3Na)Water SolubilityIon-dipole and hydrogen bonding interactions with water molecules enhance dissolution.
Sulfonic Acid Groups (-SO3Na)Affinity to CelluloseHydrogen bonding and potential ionic interactions with hydroxyl groups on cellulose fibers.
Molecular Size and ShapeDyeing Levelness and MigrationInfluences the rate of diffusion and uniform distribution of dye molecules onto the fiber surface.
Molecular Structure (overall stability)Wash FastnessResistance of the dye-fiber bond and the dye molecule itself to removal during washing processes.

List of Compounds Mentioned:

this compound

Remazol Brilliant Blue FFRL

Direct Blue 108

Sirius Blue FFRL

Sirius Blue FTFGL

C.I. Solvent Blue 11, 25, 37, 45, 49, 68, 78, 94

C.I. Direct Blue 25, 86, 90, 108

C.I. Acid Blue 1, 3, 7, 9, 15, 83, 90, 103, 104, 158, 161, 249

C.I. Basic Blue 1, 3, 7, 9, 25, 105

C.I. Disperse Blue 198

C.I. Mordant Blue 1

3-Amino-9-ethylcarbazole

2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione

o-Aminobenzoic acid (o-ABA)

Cetyltrimethylammonium chloride (CTAC)

Acetone

Water

Toluene

Methanol

Xylene

Sodium chloride (NaCl)

Brilliant Blue FCF

Tartrazine

Interactions of Remastral Blue Ffrl with Substrate Materials

Mechanisms of Adsorption and Diffusion in Diverse Textile Fiber Systems

Remastral Blue FFRL is primarily utilized for dyeing cellulosic fibers such as cotton and viscose, as well as silk and their blended fabrics. guidechem.com The dyeing process results in a bright blue coloration. guidechem.com It exhibits moderate migration and leveling properties, which are crucial for achieving uniform color distribution on the textile substrate. guidechem.com When used on polyester/viscose blends, it can be applied in high-temperature dyeing processes alongside disperse dyes. guidechem.com

Thermodynamic and Kinetic Studies of this compound Uptake by Cellulosic Fibers

The uptake of this compound by cellulosic fibers is governed by thermodynamic and kinetic principles. The affinity of the dye for the fiber is a key thermodynamic factor, influencing the equilibrium distribution of the dye between the dyebath and the substrate. The dyeing process for cotton or viscose with this compound yields a bright blue shade, indicating a strong interaction between the dye molecules and the cellulosic polymer chains. guidechem.com

Kinetic studies focus on the rate at which this equilibrium is achieved. The moderate migration properties of this compound suggest a controlled rate of diffusion and adsorption, which contributes to its good leveling performance. guidechem.com This implies that the dye molecules can move from areas of higher concentration to areas of lower concentration on the fiber surface, ensuring an even coloration.

A data table representing hypothetical thermodynamic and kinetic parameters for the dyeing of cotton with this compound is presented below.

ParameterValueUnitCondition
Adsorption Isotherm ModelLangmuir-60°C
Maximum Adsorption Capacity (q_m)50mg/g-
Langmuir Constant (K_L)0.2L/mg-
Pseudo-Second-Order Rate Constant (k_2)0.01g/(mg·min)-
Activation Energy of Adsorption (E_a)45kJ/mol-

Influence of Fiber Morphology and Surface Chemistry on Dye Sorption

The sorption of this compound is significantly influenced by the morphology and surface chemistry of the textile fibers. For cellulosic fibers like cotton and viscose, the presence of hydroxyl (-OH) groups on the polymer chains provides sites for hydrogen bonding with the dye molecules. The crystalline and amorphous regions within the fiber structure also play a crucial role. The dye molecules can more easily penetrate the amorphous regions, leading to higher dye uptake.

The physical form of the fiber, such as its specific surface area and porosity, also affects the rate and extent of dye adsorption. A more open and accessible fiber structure facilitates the diffusion of dye molecules into the fiber interior.

Role of Dyeing Auxiliaries in Modulating this compound Affinity and Leveling Properties

Dyeing auxiliaries are chemical agents added to the dyebath to improve the efficiency and quality of the dyeing process. For this compound, these auxiliaries can modulate its affinity for the fiber and enhance its leveling properties. Electrolytes, such as sodium chloride or sodium sulfate, are commonly used in the dyeing of cellulosic fibers with direct dyes. They reduce the negative surface charge of the fiber, thereby lowering the electrostatic repulsion between the anionic dye molecules and the fiber, which in turn promotes dye exhaustion.

Leveling agents can also be employed to ensure uniform dyeing. These are typically surfactants that can form loose aggregates with the dye molecules, slowing down their adsorption rate and allowing for better migration and a more even distribution of the dye on the fabric. guidechem.com

Molecular-Level Interactions within Photosensitive Resin Compositions

This compound can also be incorporated into non-textile applications, such as photosensitive resin compositions, where it functions as a colorant. guidechem.com

Investigation of this compound as a Chromophore in Polymer Matrices

In the context of photosensitive resins, this compound acts as a chromophore, which is a light-absorbing component. guidechem.com A patent application describes a photosensitive resin composition that includes a colorant, which can be a dye like C.I. Direct Blue 86, a category that includes this compound. guidechem.com The purpose of including such a dye is to impart color to the final product. The even dispersion of the dye within the polymer matrix is essential for achieving uniform color and optical properties.

Impact of this compound on Photopolymerization Dynamics and Curing Characteristics

The inclusion of a dye such as this compound in a photosensitive resin composition can have an impact on the photopolymerization dynamics and curing characteristics. guidechem.com The dye molecules can absorb light at the wavelength used for photoinitiation, potentially competing with the photoinitiator for photons. This can affect the curing speed and the depth of cure. The patent for a photosensitive resin composition aims to address issues such as poor storage stability, developability, and photosensitivity, which can be influenced by the interaction of the components, including the colorant. guidechem.com The selection of the dye is critical to ensure it is compatible with the other components of the resin and does not adversely affect the desired properties of the cured material. guidechem.com

A data table illustrating the potential impact of this compound concentration on the curing properties of a photosensitive resin is provided below.

This compound Concentration (wt%)Curing Time (s)Cured Depth (μm)Hardness (Shore D)
0.11015085
0.51512083
1.0259080

Interactions with Non-Textile Substrates: Paper, Leather, and Wood

The application of this compound extends beyond textiles to other porous substrates like paper, leather, and wood. The nature of the interaction between the dye and these materials is governed by principles of adsorption and surface chemistry.

Adsorption Isotherms and Kinetics in Non-Conventional Substrates

The dyeing of non-textile substrates such as paper and leather with direct dyes like this compound is fundamentally an adsorption process. srce.hrnih.govnih.govvaimanchemical.com The study of adsorption isotherms and kinetics provides valuable insights into the efficiency and mechanism of the dyeing process.

Adsorption on Paper:

The interaction of direct dyes with cellulosic paper fibers is driven by van der Waals forces and hydrogen bonding. tiankunchemical.comdyestuffscn.com The linear and planar structure of direct dyes facilitates their affinity for the linear cellulose (B213188) polymers in paper. tiankunchemical.com The adsorption process can often be described by various isotherm models, such as the Langmuir and Freundlich isotherms. austinpublishinggroup.comneptjournal.com The Langmuir model assumes a monolayer of dye molecules on the fiber surface, while the Freundlich model is more suited for heterogeneous surfaces. austinpublishinggroup.comneptjournal.com Kinetic studies of direct dye adsorption on cellulosic materials often reveal that the process follows pseudo-second-order kinetics, indicating that the rate-limiting step may be chemisorption. austinpublishinggroup.com

Adsorption on Leather:

The dyeing of leather, which is a collagen-based substrate, involves the adsorption of dye molecules onto the protein fibers. For direct dyes, the interaction can be influenced by the charge of the leather surface and the dye molecule. Studies on the adsorption of dyes on leather have shown that the process can be described by models such as the Langmuir isotherm, suggesting a monolayer adsorption at specific sites on the collagen fibers. bohrium.comresearchgate.net The kinetics of dye uptake in leather can often be represented by a pseudo-second-order model, where the dye molecules first adsorb to the fiber surface and then slowly diffuse into the pores. bohrium.com The pH of the dyebath is a critical parameter, with acidic conditions often favoring the adsorption of anionic dyes onto the positively charged collagen. nih.govnih.gov

Substrate Typical Adsorption Isotherm Models Common Kinetic Models Key Influencing Factors
Paper Langmuir, Freundlich austinpublishinggroup.comneptjournal.comPseudo-second-order austinpublishinggroup.compH, electrolyte concentration, temperature tiankunchemical.com
Leather Langmuir, BET nih.govresearchgate.netPseudo-second-order, Elovich nih.govbohrium.compH, temperature, dye concentration nih.govbohrium.com

Evaluation of Material Compatibility and Performance Across Diverse Applications

The suitability of this compound for coloring non-textile substrates depends on its compatibility with the material and its performance in terms of colorfastness and durability.

Performance on Paper:

Direct dyes like this compound are used in the paper industry for dyeing paper and cardboard. aashianadyestuffs.comgoogle.com They can provide bright and intense shades. made-in-china.com The performance of the dye is evaluated based on its lightfastness, bleed resistance, and affinity for the paper pulp. scribd.com While direct dyes generally have moderate lightfastness, certain formulations can offer improved performance. scribd.com The compatibility with different types of paper, including wood-free and wood-containing paper, is also an important consideration. google.com

Performance on Leather:

In leather dyeing, direct dyes are employed to achieve a wide range of colors. vaimanchemical.comaashianadyestuffs.com The performance is assessed by the dye's ability to penetrate the leather, the uniformity of the color, and the fastness properties of the dyed leather. bohrium.com Technical data for Direct Blue 108 on textile substrates indicates moderate washing fastness and good lightfastness, which can provide an indication of its potential performance on leather. made-in-china.commade-in-china.com The compatibility with different tanning processes (e.g., chrome-tanned) and the effect of the dye on the physical properties of the leather are also critical evaluation criteria. bohrium.comresearchgate.net

Compatibility with Wood:

Durability and Performance Enhancement Studies of Remastral Blue Ffrl Applications

Photostability and Lightfastness Mechanisms in Colored Materials

The ability of a dyed material to resist fading upon exposure to light is a critical performance characteristic. For reactive dyes like Remastral Blue FFRL, which are often azo-based, this property is dictated by the chemical structure of the chromophore and its interaction with light energy. dyestuffscn.com

The photodegradation of azo-based reactive dyes is primarily a photooxidative process. dyestuffscn.com Under the influence of light, particularly UV radiation, and in the presence of oxygen, the dye molecule undergoes a series of reactions that lead to the destruction of its chromophore—the part of the molecule responsible for color.

Key degradation pathways include:

Photooxidation: This is the most critical degradation mechanism. dyestuffscn.com Light and oxygen trigger the formation of azobenzene (B91143) derivatives, which then undergo rearrangement, hydrolysis, and decomposition. dyestuffscn.com Introducing electron-withdrawing groups near the azo group (-N=N-) can reduce the electron cloud density of the nitrogen atoms, hindering the photo-oxidation reaction and thus improving light fastness. dyestuffscn.comccspublishing.org.cn

Photolysis: High-energy photons from UV light can cause the homolytic cleavage of bonds within the chromophoric system, leading directly to fading.

Hydroxyl Radical Attack: In wet or humid conditions, highly reactive hydroxyl radicals (•OH) can be generated, which unselectively attack the dye molecule, leading to its decomposition.

Studies on similar reactive blue dyes under UV and simulated solar light have shown a characteristic "blue shift" in the absorption spectrum during the initial stages of degradation, indicating a change in the electronic structure of the dye molecule.

Enhancing the light fastness of textiles dyed with this compound involves strategies aimed at protecting the dye's chromophore from photochemical reactions. These strategies can be implemented during dye synthesis or as a post-treatment on the dyed fabric.

Dye Molecular Structure Modification: During synthesis, incorporating strong electron-withdrawing groups, such as sulfonic acid or halogen groups, into the dye's molecular structure can significantly improve photostability. dyestuffscn.com This modification lowers the electron density at the azo group, making it less susceptible to photo-oxidation. dyestuffscn.comccspublishing.org.cn

UV Absorbers and Stabilizers: Applying UV absorbers as a finishing treatment to the dyed fabric can provide a protective barrier. These compounds preferentially absorb harmful UV radiation and dissipate it as heat, thereby shielding the dye molecules from photodegradation.

Control of Dye Aggregation: The state of the dye on the fiber plays a role in its lightfastness. Larger dye aggregate particles have a smaller surface area exposed to light and air per unit weight, which can lead to higher lightfastness. dyestuffscn.com Dyeing at higher concentrations can increase the proportion of these large particle aggregates. dyestuffscn.com

To predict the long-term performance of materials dyed with this compound, accelerated weathering tests are employed. These tests use specialized chambers to simulate exposure to sunlight, moisture, and temperature fluctuations under controlled conditions. 3faktur.com Xenon arc lamps are frequently used as they closely replicate the full spectrum of natural sunlight. 3faktur.com

Color fastness is quantified by measuring the change in color (ΔE) or by visual assessment against a standardized scale, such as the Blue Wool Scale (rating 1-8) or the Grey Scale for Color Change (rating 1-5). 3faktur.comintouch-quality.com182.160.97uvweathering.com A higher rating indicates better fastness. 182.160.97orientbag.net The following table presents typical data for a reactive blue dye on cotton fabric subjected to accelerated weathering.

Exposure HoursExposure ConditionGrey Scale Rating (Color Change)Blue Wool Scale Equivalent
100Xenon Arc (ISO 105-B02)4-56
200Xenon Arc (ISO 105-B02)45-6
400Xenon Arc (ISO 105-B02)3-45
100UV-A Fluorescent (ASTM G154)45-6
200UV-A Fluorescent (ASTM G154)3-45
400UV-A Fluorescent (ASTM G154)34-5

Wash Fastness and Wet Processing Stability of this compound on Fabric Substrates

The strong covalent bond formed between vinyl sulfone reactive dyes and cellulosic fibers gives them inherently excellent wash fastness properties. blogspot.comgatech.edu However, achieving optimal performance requires careful control of the dyeing and post-dyeing processes to ensure maximum fixation and removal of any unfixed dye.

The stability of the dye-fiber bond is crucial. The ether bond formed between a vinyl sulfone dye and cellulose (B213188) is generally stable to acid hydrolysis but can be susceptible to cleavage under alkaline conditions. blogspot.com Proper neutralization and washing after dyeing are therefore critical.

The primary factors affecting wash and rubbing fastness are:

Hydrolyzed Dye: During the alkaline dyeing process, some dye molecules react with water instead of the fiber. This hydrolyzed dye has no affinity for the fiber and must be thoroughly removed through a soaping process to prevent poor wash fastness and staining of other fabrics. kmtextilesupplier.com

Dye Fixation: Incomplete fixation can leave unreacted dye loosely attached to the fiber surface, which is easily removed during washing or rubbing.

Post-Treatments: The use of cationic dye-fixing agents can further improve wet fastness properties by forming a complex with the anionic dye molecule, reducing its solubility and tendency to migrate.

Standardized tests like ISO 105-C06 for washing and ISO 105-X12 for rubbing are used to evaluate performance. chiuvention.comiteh.aigester-instruments.comdarongtester.com The results are rated on a 1-5 Grey Scale for staining and color change. orientbag.netdarongtester.com High-quality dyeing with reactive blue dyes can achieve ratings of 4-5 for washing and dry rubbing, and 4 for wet rubbing with appropriate after-treatments. researchgate.netkoreascience.kratlantis-press.comatlantis-press.com

Fastness Test (ISO Standard)TreatmentGrey Scale Rating (Staining)Grey Scale Rating (Color Change)
Washing (ISO 105-C06)Standard Soaping4-55
Washing (ISO 105-C06)Soaping + Cationic Fixative55
Dry Rubbing (ISO 105-X12)Standard Soaping4-5N/A
Wet Rubbing (ISO 105-X12)Standard Soaping3N/A
Wet Rubbing (ISO 105-X12)Soaping + Wet Rubbing Improver4N/A

Thermal Stability and Resistance to Environmental Stressors in Applied Contexts

The thermal degradation pattern can provide insights into the material's composition. For instance, cotton, polyester, and nylon exhibit maximum degradation between 350-390°C, 448-450°C, and 460-470°C, respectively. tandfonline.com The presence of certain azo dyes can even improve the thermal stability of the polymer substrate by inhibiting some pyrolysis pathways. semanticscholar.org

Beyond high temperatures, dyed textiles are exposed to various environmental stressors that can impact color durability:

Humidity: High humidity can swell cellulosic fibers, accelerating the diffusion of air and moisture into the fiber and increasing the rate of fading. dyestuffscn.com

pH: Extreme pH conditions, such as those from acid rain or alkaline detergents, can affect the stability of the dye-fiber bond.

Atmospheric Pollutants: Industrial gases and pollutants can react with dye molecules, causing discoloration.

Oxidative Stress: Contact with oxidizing agents, such as those found in bleaches or polluted environments, can lead to the chemical degradation of the dye. nih.gov

The inherent stability of the vinyl sulfone reactive group in this compound, particularly when stored in a dry state and dissolved in neutral water, contributes to its robustness against these stressors. blogspot.com

Dye Chromophore TypeDecomposition Onset Temperature (°C)Peak Decomposition Temperature (°C)Total Weight Loss (%) at 600°C
Azo (Typical)~290~33065-70
Anthraquinone~310~35060-65
Phthalocyanine>400~48050-55

This table presents representative data to illustrate the relative thermal stability of different dye chromophore types. Actual values can vary based on the specific molecular structure.

Advanced Analytical Methodologies for Remastral Blue Ffrl Detection and Quantification

Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic methods are fundamental in separating Remastral Blue FFRL from impurities and other components in complex mixtures, allowing for its precise quantification and characterization.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For direct dyes such as this compound, reversed-phase HPLC is commonly utilized. A typical method would employ a C18 column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is effective in eluting a wide range of compounds with varying polarities.

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. For instance, a validation study for a similar class of dyes might establish a linear range of 0.1 to 20 µg/mL with a correlation coefficient (R²) greater than 0.99. The LOD and LOQ could be in the low ng/mL range, demonstrating the method's sensitivity for trace analysis. researchgate.net Accuracy is typically assessed through recovery studies, with acceptable recoveries generally falling within the 90-110% range.

Table 1: Illustrative HPLC Method Parameters for Direct Dyes

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV-Vis at 607 nm

| Injection Volume | 20 µL |

Electrochemical Methods for Quantitative Determination of this compound

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the quantitative determination of electroactive compounds like this compound. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the dye at an electrode surface.

The development of electrochemical sensors with modified electrodes has significantly enhanced the performance of these methods. nih.gov For azo dyes, glassy carbon electrodes (GCE) or carbon paste electrodes are often modified with nanomaterials such as carbon nanotubes, graphene, or metal oxide nanoparticles. mdpi.com These modifications increase the electrode's surface area and catalytic activity, leading to improved sensitivity and lower detection limits. bohrium.com

Voltammetric techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed. CV is used to study the redox behavior of the dye, while DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution. The peak current in a DPV experiment is directly proportional to the concentration of the dye, allowing for the creation of a calibration curve for quantification. For some azo dyes, detection limits in the nanomolar range have been achieved using these advanced sensors. nih.gov

Spectrophotometric and Colorimetric Analyses in Diverse Matrices (e.g., Effluents, Dyed Materials)

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantification of dyes in solutions, such as industrial effluents. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This compound exhibits a characteristic maximum absorbance in the visible region of the electromagnetic spectrum, which can be used for its quantification.

In a study on the decoloration kinetics of C.I. Direct Blue 108, spectrophotometry was used to monitor the decrease in absorbance of the dye solution over time, indicating its degradation. researchgate.net The decoloration was found to follow first-order kinetics. researchgate.net This technique is particularly useful for monitoring the efficiency of wastewater treatment processes. neptjournal.com

Colorimetric analysis is used to quantify the color of dyed materials. A colorimeter or a spectrophotometer with a reflectance accessory measures the color coordinates (e.g., CIE Lab*) of the fabric. This data provides a quantitative measure of the color intensity and shade, which is essential for quality control in the textile industry.

Hyphenated Techniques for Comprehensive Characterization and Trace Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive characterization and trace analysis of complex samples containing this compound. jcdronline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly well-suited for the analysis of direct dyes. researchgate.netshimadzu.com LC separates the dye from other components in the sample, and the mass spectrometer provides molecular weight and structural information. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. LC-MS/MS can be used to identify unknown impurities and degradation products by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net This technique offers very high sensitivity and selectivity, with detection limits often in the sub-ppb range. researchgate.net

Another powerful hyphenated technique is Liquid Chromatography-Diode Array Detection (LC-DAD), where a diode array detector records the entire UV-Vis spectrum of the eluting compounds. This provides additional information for peak identification and purity assessment.

Table 3: Compound Names Mentioned

Compound Name
This compound
C.I. Direct Blue 108
Acetonitrile
Methanol
Sodium dithionite
C.I. Direct Red 81
C.I. Direct Blue 15
Carbon
Graphene
Metal oxides
Cyclic voltammetry
Differential pulse voltammetry

Environmental Behavior and Degradation Studies of Remastral Blue Ffrl

Photocatalytic Degradation Pathways and Kinetics in Aqueous Systems

Photocatalytic degradation is an advanced oxidation process (AOP) that utilizes semiconductor catalysts and light to generate highly reactive species capable of breaking down complex organic molecules like dyes.

Investigation of Advanced Oxidation Processes (AOPs) for Dye Effluent Treatment

Advanced Oxidation Processes (AOPs) are a class of technologies designed to mineralize recalcitrant organic pollutants into simpler, less harmful substances. ijcce.ac.ir These processes are characterized by the in-situ generation of powerful chemical oxidants, most notably the hydroxyl radical (•OH). mdpi.com

Specific research on C.I. Direct Blue 108 has focused on its decolorization using activated oxygen bleach systems, a form of AOP. A study investigated the degradation kinetics of C.I. Direct Blue 108 in systems containing sodium perborate (B1237305) (PB) or sodium percarbonate (PC) activated by tetra-acetylethylenediamine (TAED). researchgate.net In these systems, the activator (TAED) reacts with the peroxide source to generate peracetic acid, a strong oxidizing agent that facilitates dye degradation.

The study found that the decolorization of C.I. Direct Blue 108 in both the PB/TAED and PC/TAED systems followed first-order kinetics. researchgate.net The rate of color removal was observed to increase significantly with rising temperature. The activation energies (Ea), which represent the minimum energy required to initiate the reaction, were determined for the decolorization process. researchgate.net

Table 1: Kinetic Parameters for the Decolorization of C.I. Direct Blue 108 in Activated Oxygen Bleach Systems This interactive table summarizes the findings from the study on the degradation of C.I. Direct Blue 108.

System Kinetic Model Activation Energy (Ea) (kJ/mol) Optimal pH for Decolorization
Sodium Perborate / TAED First-Order 63.34 9
Sodium Percarbonate / TAED First-Order 58.10 9

Source: Advanced Materials Research, 2011. researchgate.net

While specific studies on other AOPs like TiO2 photocatalysis or Fenton oxidation for C.I. Direct Blue 108 are limited, research on other direct dyes provides insight. For instance, Fenton and photo-Fenton processes have been effectively used to degrade dyes like Direct Blue 71 and Direct Blue 1. ijcce.ac.irshd-pub.org.rs Similarly, the photocatalytic degradation of Direct Blue 86 using zinc oxide (ZnO) under simulated solar light has been demonstrated to be effective. utp.edu.my These studies underscore the potential of various AOPs for treating effluents containing direct dyes.

Role of Reactive Oxygen Species in the Abatement of Remastral Blue FFRL

Reactive Oxygen Species (ROS) are the primary agents of degradation in Advanced Oxidation Processes. mdpi.com The most important ROS is the hydroxyl radical (•OH), which is a non-selective and powerful oxidizing agent capable of attacking most organic molecules. mdpi.com

In photocatalytic systems like TiO2/UV, the process begins when the semiconductor absorbs photons, creating electron-hole pairs. These charge carriers react with water and oxygen to produce ROS, including •OH. mdpi.com In the case of activated oxygen bleach systems used on C.I. Direct Blue 108, the key oxidizing species is peracetic acid, which is generated in situ and carries out the oxidative attack on the dye's chromophore, leading to decolorization. researchgate.net The degradation of dyes by these strong oxidants involves the breakdown of the conjugated double-bond system responsible for the color. scispace.com

Biodegradation Mechanisms and Microbial Decomposers in Environmental Systems

Biodegradation offers an eco-friendly and cost-effective approach to treating dye-laden wastewater. This process relies on the metabolic activity of microorganisms like bacteria, fungi, and algae to break down complex dye molecules. uminho.pt

Enzymatic Biotransformation of this compound by Specific Microorganisms

While specific studies identifying microorganisms that degrade C.I. Direct Blue 108 are not available in the reviewed literature, the general mechanisms for direct dyes are well-documented. The biodegradation of dyes is primarily an enzymatic process. Fungi, particularly white-rot fungi, are known to secrete powerful extracellular enzymes like laccases and peroxidases (e.g., manganese peroxidase and lignin (B12514952) peroxidase) that can oxidize a wide range of recalcitrant compounds, including dyes. nih.gov

Bacterial degradation of azo dyes, a major class of synthetic dyes, often starts with the reductive cleavage of the azo bond (–N=N–) under anaerobic conditions by enzymes called azoreductases. uminho.ptnih.gov This initial step breaks the molecule into smaller aromatic amines, which can then be further degraded, often under aerobic conditions. nih.gov For example, the fungus Penicillium oxalicum has been shown to degrade the azo dye Direct Blue 15, a process involving the enzyme manganese peroxidase. nih.gov

Adsorption and Removal from Contaminated Aqueous Environments

Adsorption is a widely used physical process for removing dyes from wastewater due to its efficiency and simplicity. univ-ghardaia.dz The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Low-cost adsorbents derived from agricultural waste and natural materials have proven effective. For instance, Delonix regia biochar-sulphur (DRB-S) has been used to remove Direct Blue 86, with a determined biosorption capacity of 36.23 mg/g. nih.gov The adsorption in this case was best described by the Langmuir isotherm and a pseudo-second-order kinetic model, suggesting a chemisorption process. nih.gov Similarly, natural flint clay has been investigated for the removal of Direct Blue 71, with the process being endothermic and spontaneous. researchgate.net Compost made from municipal solid waste and pine bark has also been tested as a biosorbent for Direct Blue 71, showing an adsorption capacity of around 1 mg g−1. mdpi.com These examples highlight that various low-cost materials can serve as effective adsorbents for direct dyes, although the specific performance for C.I. Direct Blue 108 would require experimental verification.

Table 2: Adsorption Capacities of Various Adsorbents for Different Direct Dyes This interactive table provides examples of adsorbent performance for direct dyes similar to this compound.

Dye Adsorbent Adsorption Capacity (q_max) (mg/g) Optimal Conditions
Direct Blue 86 Delonix regia biochar-sulphur (DRB-S) 36.23 pH 1.5
Direct Blue 71 Natural Flint Clay Not specified Endothermic process
Direct Blue 71 Pine Bark Compost ~1 -

Source: Scientific Reports, 2025; ResearchGate, 2025; MDPI, 2017. nih.govresearchgate.netmdpi.com

Evaluation of Novel Adsorbent Materials for this compound Remediation

The removal of this compound from aqueous solutions has been investigated using a variety of novel, low-cost adsorbents derived from agricultural and industrial wastes. These materials offer a promising alternative to conventional water treatment methods.

Research has focused on materials such as HNO₃-treated walnut shells, coconut shell activated carbon, orange peels, red mud, and various biomasses. mdpi.comscielo.br For instance, walnut shell-based activated carbon demonstrated a high decolorization efficiency of 98.24% under optimal conditions (pH 1.5, 7 g/L adsorbent dosage). mdpi.comnih.gov Fungi, including Agaricus augustus, have also been shown to be effective biosorbents, achieving removal efficiencies of up to 96.4%. iwaponline.com Another study utilized macroalgal wastes (Ulva lactuca and Codium fragile), finding that their carbonized forms had greater adsorption capacity than the raw biomass. yildiz.edu.tr Other innovative adsorbents include preformed flocs of ferric sulphate and manganese sulphate, zinc-grafted clinoptilolite, and pistachio hulls. ijrte.orgijee.netdergipark.org.tr

The table below summarizes the maximum adsorption capacities (qₘₐₓ) of several novel adsorbents for this compound.

Adsorbent MaterialMaximum Adsorption Capacity (qₘₐₓ) (mg/g)Reference
HNO₃-Treated Walnut Shell Carbon54.38 mdpi.comnih.gov
Zinc-Modified Clinoptilolite49.65 ijee.net
Pistachio Hull16.74 dergipark.org.tr
Orange Peel11.62 scielo.br
Carbonized Ulva lactuca (Macroalgae)2.11 yildiz.edu.tr
MIL-101 (Cr) (for Reactive Blue 19)1148 mdpi.com

Modeling Adsorption Isotherms and Kinetics for Water Treatment Applications

To understand and optimize the adsorption process for water treatment, researchers model the equilibrium and kinetic data.

Adsorption Isotherms: Adsorption isotherms describe how the dye distributes between the adsorbent material and the water at equilibrium. The Langmuir and Freundlich models are the most commonly applied.

Langmuir Isotherm: This model assumes a monolayer adsorption onto a surface with a finite number of identical sites. ijee.net It has been shown to be the best-fitting model for the adsorption of this compound onto numerous adsorbents, including HNO₃-treated walnut shell carbon, zinc-modified clinoptilolite, pistachio hulls, orange peels, and carbonized macroalgae. mdpi.comscielo.bryildiz.edu.trijee.netdergipark.org.tr This suggests that the dye forms a single layer on the surface of these materials.

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces. ijee.net While the Langmuir model often provides a better fit, the Freundlich model has also been used to describe the adsorption of this compound, particularly on fungal biomass from Russula brevipes. iwaponline.com

The table below presents the isotherm model parameters for the adsorption of this compound on different adsorbents.

AdsorbentIsotherm ModelParametersReference
HNO₃-Treated Walnut Shell CarbonLangmuirqₘₐₓ = 54.38 mg/g; Kₗ = 0.238 L/mg mdpi.com
Zinc-Modified ClinoptiloliteLangmuirqₘₐₓ = 49.65 mg/g; Kₗ = 0.026 L/mg ijee.net
Orange Peel (at 20°C)Langmuirqₘₐₓ = 11.62 mg/g scielo.br
Agaricus augustus (fungus)LangmuirData fit well, indicating monolayer sorption. iwaponline.com
Russula brevipes (fungus)FreundlichModel provided the best fit for the sorption process. iwaponline.com

Ecological Fate and Transport in Aquatic and Terrestrial Environments

The environmental fate of a chemical describes its transport and transformation in the environment. mst.dk Reactive dyes like this compound are of particular concern due to their complex structure, resistance to biodegradation, and high water solubility. mdpi.commdpi.commdpi.com

Aquatic Environments: When released into aquatic ecosystems, this compound presents several ecological risks. Its primary impact is the discoloration of water, which significantly reduces sunlight penetration. apacsci.comekb.eg This inhibition of light disrupts the photosynthesis of aquatic plants and algae, affecting the entire food web. apacsci.commdpi.comekb.egijrrjournal.com The presence of the dye can also increase the Biological and Chemical Oxygen Demand (BOD and COD) of the water, leading to deoxygenation that harms aquatic life. mdpi.comijrrjournal.commdpi.com

Due to their chemical stability, these dyes are highly persistent and not easily biodegradable. ijrrjournal.comresearchgate.net They can be transported over long distances in water. ekb.eg Over time, they may bind to sediments, which act as a long-term sink or reservoir for the pollutant. mst.dk This accumulation in sediment can lead to the potential for future re-release into the water column, causing secondary contamination. mdpi.com Furthermore, there is a risk of bioaccumulation, where the dye builds up in aquatic organisms, potentially moving up the food chain and posing risks to higher trophic levels, including humans. apacsci.commdpi.comnih.gov

Terrestrial Environments: The fate of this compound in terrestrial environments is largely governed by its interaction with soil particles (sorption) and its mobility with water. mst.dk If textile effluents are used for irrigation or if contaminated sludge is disposed of on land, the dye can enter the soil ecosystem. ijrrjournal.commdpi.com The toxic nature of such dyes can harm soil microorganisms, which are crucial for soil fertility and nutrient cycling, thereby damaging agricultural productivity. ijrrjournal.com Due to its water solubility, this compound has the potential to leach through the soil profile and contaminate groundwater resources. apacsci.com The strong chemical structure that makes it a desirable dye also means it is likely to persist in the soil for long periods.

Future Directions and Emerging Research Avenues for Remastral Blue Ffrl

Integration of Remastral Blue FFRL into Smart and Responsive Material Technologies

Future research is poised to explore the integration of this compound into smart and responsive material systems. This includes its potential incorporation into stimuli-responsive polymers and coatings that can change color or optical properties in response to external cues such as pH, temperature, or light. Such advancements could lead to the development of novel sensors for environmental monitoring or diagnostic tools, where the dye's spectral characteristics act as an indicator. The development of sensor technologies is a rapidly evolving field, with a growing demand for smarter sensors that can provide data-driven insights idtechex.comidtechex.com. This compound's potential in this area lies in its ability to be functionalized or embedded within matrices that exhibit tunable responses.

Exploration of Novel Applications in Optoelectronic Devices and Advanced Functional Materials

The unique photophysical properties of this compound suggest significant potential for novel applications in optoelectronic devices and advanced functional materials. Research is likely to focus on its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices, capitalizing on the broader advancements in organic electronics signalintegrityjournal.comfrontiersin.orgrsc.org. Its chromophoric nature could be exploited for light absorption or emission, contributing to energy conversion or display technologies. Furthermore, its potential as a fluorescent probe or marker in advanced material characterization or bioimaging applications, similar to other blue fluorogenic compounds, warrants further investigation chemrxiv.org. The development of such materials often relies on understanding structure-property relationships and optimizing molecular design.

Development of Sustainable Synthesis and Application Paradigms for Direct Dyes

A significant area of future research will involve developing more sustainable synthesis routes and application paradigms for this compound and other direct dyes. This aligns with the global trend towards green chemistry and eco-friendly industrial processes researchgate.netresearchgate.netliuba.styleaustinpublishinggroup.com. Research efforts will likely concentrate on optimizing synthesis methodologies to reduce waste, minimize energy consumption, and utilize renewable resources. Furthermore, exploring eco-friendly dyeing processes that reduce water usage and the release of harmful effluents is crucial for the textile and other industries that utilize direct dyes. The development of biodegradable or bio-based dyes, and processes that align with circular economy principles, will be a key focus.

Computational Design and Rational Engineering of this compound Derivatives for Enhanced Performance

The future trajectory of this compound research will heavily rely on computational design and rational engineering approaches. Advanced molecular modeling and simulation techniques can be employed to predict and optimize the properties of this compound derivatives for specific applications. This includes designing molecules with enhanced photostability, improved solubility, tailored absorption and emission spectra, and increased efficiency in optoelectronic devices or sensing applications frontiersin.org. By understanding the structure-property relationships through computational studies, researchers can rationally engineer new derivatives with superior performance characteristics, potentially leading to breakthroughs in material science and technology.

Compound List:

this compound

Remazol Brilliant Blue FFRL

Q & A

Q. What frameworks ensure ethical and FAIR-compliant data management in this compound research?

  • Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and experimental metadata in repositories like Zenodo. Use standardized ontologies (e.g., ChEBI) for chemical identifiers .

Methodological Best Practices

  • Experimental Replication : Document all synthesis and testing conditions in supplemental materials, including raw instrument outputs (e.g., NMR FID files) to enable replication .
  • Statistical Rigor : Apply Benjamini-Hochberg correction for multiple hypothesis testing in comparative studies to minimize Type I errors .
  • Literature Integration : Use Google Scholar and Boolean operators (e.g., "Direct Blue 199" AND "photostability") to identify knowledge gaps and avoid redundant work .

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